4-(3-Aminophenyl)pyrrolidin-2-one
Overview
Description
The compound 4-(3-Aminophenyl)pyrrolidin-2-one is a heterocyclic molecule that contains both a pyrrolidinone ring and an aminophenyl group. While the specific compound is not directly studied in the provided papers, related structures have been synthesized and analyzed, which can give insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component reactions and one-pot procedures. For instance, a one-pot procedure has been developed for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides . This method involves the treatment of pyridine-3-carbonitrile with lithium 2,2,6,6-tetramethylpiperidide to generate 4-lithiopyridine-3-carbonitrile, which is then reacted with aromatic tertiary amides. Although the yield is moderate, this method provides a pathway to synthesize complex heterocyclic structures that could be related to 4-(3-Aminophenyl)pyrrolidin-2-one.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often determined using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined from single crystal X-ray diffraction data . This technique allows for the precise determination of molecular geometry, which is crucial for understanding the chemical reactivity and interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds can be inferred from studies on similar molecules. For instance, the reaction of lithiopyridinecarbonitriles with aromatic tertiary amides offers a synthetic method for heterocyclic derivatives carrying an amino group at the 1-position . This suggests that the aminophenyl group in 4-(3-Aminophenyl)pyrrolidin-2-one could potentially undergo similar reactions, leading to a variety of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can be studied using various spectroscopic methods. The experimental and theoretical studies on the structure and spectroscopic properties of (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one, a compound structurally related to 4-(3-Aminophenyl)pyrrolidin-2-one, involved elemental analysis, FT-IR, NMR, MS, and XRD . These techniques provide detailed information on the vibrational frequencies, chemical shifts, and molecular geometry, which are essential for understanding the behavior of the compound under different conditions.
Scientific Research Applications
Synthesis and Characterization
4-(3-Aminophenyl)pyrrolidin-2-one and its derivatives are extensively utilized as intermediates in synthesizing various biologically active compounds. For instance, 4-Aminobutanenitrile, a derivative, is significant in synthesizing neurological disorder therapeutics, including those for Parkinson’s and Alzheimer’s diseases. It also serves as an industrial precursor to pyrroline and pyrrolidine (Capon et al., 2020). Additionally, the crystal structure of related compounds indicates potential applications in the pharmaceutical industry due to their antifungal and antibacterial properties (Thinagar et al., 2000).
Biological Activity and Drug Development
Compounds containing the 4-(3-Aminophenyl)pyrrolidin-2-one structure are crucial in developing drugs with significant biological activities. For example, the compound MGCD0103, a histone deacetylase inhibitor, has demonstrated substantial antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008). Another study revealed that 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones showed potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).
Molecular and Structural Insights
The synthesis and crystal structure studies of various derivatives provide deep insights into molecular conformation and stability, which are crucial for pharmaceutical applications. For instance, research on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol helped in understanding its molecular structure, anti-inflammatory activity, and potential as an anticancer agent (Zulfiqar et al., 2021).
Chemical Properties and Reactivity
Detailed studies on the chemical properties and reactivity of compounds with the 4-(3-Aminophenyl)pyrrolidin-2-one structure contribute to the field of organic chemistry and drug design. For instance, the synthesis and evaluation of antioxidant activity of 3-pyrroline-2-ones provided experimental and theoretical insights, indicating the potential of these compounds as radical scavengers in physiological environments (Nguyen et al., 2022).
Future Directions
properties
IUPAC Name |
4-(3-aminophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPPSRMRIPWGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458662 | |
Record name | 4-(3-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)pyrrolidin-2-one | |
CAS RN |
725233-29-4 | |
Record name | 4-(3-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.